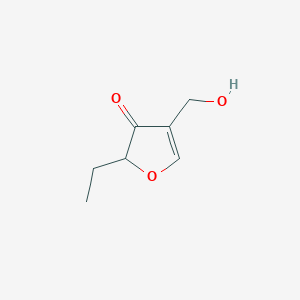
2(or 5)-Ethyl-4-hydroxy-5(or 2)-methyl-3(2H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-4-(hydroxymethyl)furan-3-one is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom This particular compound is notable for its unique structure, which includes an ethyl group at the second position, a hydroxymethyl group at the fourth position, and a ketone group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(hydroxymethyl)furan-3-one typically involves the catalytic conversion of biomass-derived feedstocks. One common method starts with the catalytic transformation of N-acetylglucosamine to 5-hydroxymethylfurfural (HMF) using formic acid as a catalyst in a hydrothermal reaction. The HMF is then subjected to a condensation reaction with 3,3-Dimethyl-2-butanone to produce the target compound .
Industrial Production Methods
Industrial production of 2-Ethyl-4-(hydroxymethyl)furan-3-one often leverages green chemistry principles to ensure sustainability and efficiency. The process involves the use of renewable biomass feedstocks and environmentally benign catalysts. The two-step process mentioned above is scalable and can be adapted for large-scale production, making it a viable option for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-4-(hydroxymethyl)furan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).
Major Products
Oxidation: 2-Ethyl-4-(carboxymethyl)furan-3-one.
Reduction: 2-Ethyl-4-(hydroxymethyl)furan-3-ol.
Substitution: Various substituted furans depending on the electrophile used.
Applications De Recherche Scientifique
2-Ethyl-4-(hydroxymethyl)furan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-Ethyl-4-(hydroxymethyl)furan-3-one involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to arrest the cell cycle at the S and G2/M phases in Candida albicans, indicating potential as an anti-infective agent . The compound’s reactivity is largely due to the presence of the furan ring, which can participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
2-Ethyl-4-(hydroxymethyl)furan-3-one can be compared with other furan derivatives such as:
5-Hydroxymethylfurfural (HMF): A precursor in the synthesis of 2-Ethyl-4-(hydroxymethyl)furan-3-one, HMF is also a valuable platform chemical for producing biofuels and biochemicals.
2,5-Dimethylfuran (DMF): Another furan derivative used as a biofuel due to its high energy density.
2,5-Furandicarboxylic acid (FDCA): Used in the production of bio-based polymers.
The uniqueness of 2-Ethyl-4-(hydroxymethyl)furan-3-one lies in its specific functional groups, which confer distinct
Propriétés
Numéro CAS |
110516-60-4 |
|---|---|
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2-ethyl-4-(hydroxymethyl)furan-3-one |
InChI |
InChI=1S/C7H10O3/c1-2-6-7(9)5(3-8)4-10-6/h4,6,8H,2-3H2,1H3 |
Clé InChI |
KXYCNEIORCQEFU-UHFFFAOYSA-N |
SMILES |
CCC1C(=O)C(=CO1)CO |
SMILES canonique |
CCC1C(=O)C(=CO1)CO |
| 110516-60-4 | |
Synonymes |
ethyl-4-hydroxymethyl-3(2H)-Furanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


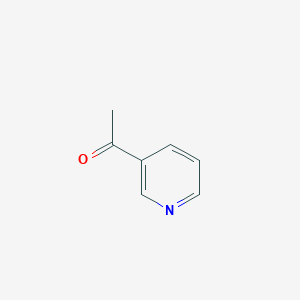
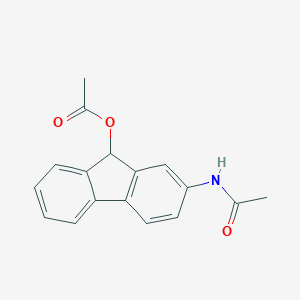

![1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene](/img/structure/B27634.png)
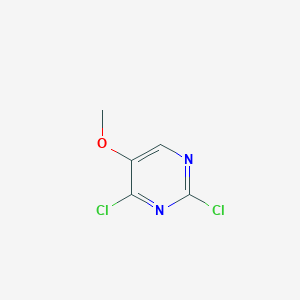
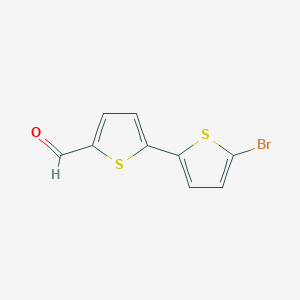
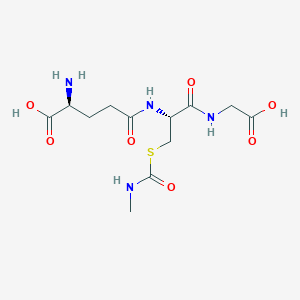
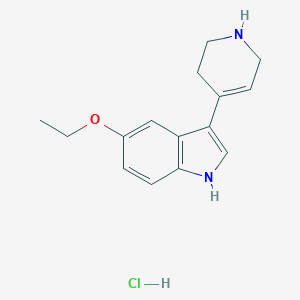
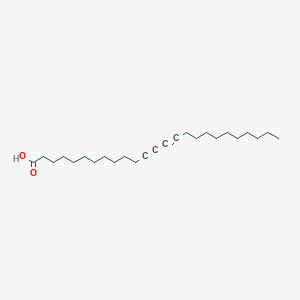
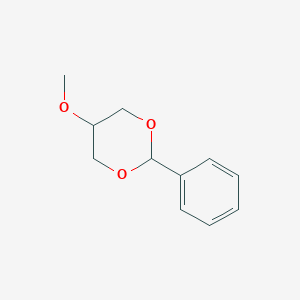
![3-Amino-1-methyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B27658.png)



